
5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including enzyme inhibition, antibacterial properties, and potential applications in cancer treatment.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzoic acid moiety with a morpholine-4-sulfonyl group and a pyrrolidin-1-yl group. Its molecular formula is C15H20N2O5S with a molecular weight of approximately 354.42 g/mol . The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential role as an inhibitor of various enzymes, which is crucial for drug discovery. Preliminary findings suggest that it may inhibit pathways related to cell proliferation and survival, indicating potential anti-cancer properties .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) observed were comparable to established antibiotics, suggesting its potential as an antibacterial agent .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Studies : A study evaluated the antibacterial activity of various derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial effects against Gram-positive bacteria at MIC values ranging from 3.12 to 12.5 μg/mL .
- Enzyme Inhibition : Another research effort investigated the enzyme inhibitory effects of synthesized compounds similar to this compound. The findings revealed strong inhibitory activity against acetylcholinesterase (AChE) and urease, further supporting its therapeutic potential in treating conditions affected by these enzymes .
- Cancer Research : Studies have suggested that the compound may play a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. Further research is needed to elucidate its mechanisms of action and efficacy in vivo .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound, highlighting their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | Contains piperidine instead of morpholine | May exhibit different binding properties |
5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethylphenyl)-benzenesulfonamide | Contains amino group and trifluoromethyl substituent | Potentially higher activity against certain enzymes |
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | Features bromine substitution on the benzoic ring | May enhance lipophilicity |
The distinct combination of functional groups in this compound may provide unique pharmacological properties compared to these similar compounds .
科学的研究の応用
Drug Discovery
5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is being studied for its potential as a lead compound in drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for the treatment of several diseases, including cancer and metabolic disorders. Preliminary research indicates that it may inhibit specific pathways related to cell proliferation and survival, suggesting anti-cancer properties.
Enzyme Inhibition
Research has shown that this compound exhibits significant enzyme inhibitory activity. It has been investigated for its ability to inhibit various enzymes that are critical in disease pathways. For instance, studies have suggested that it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anti-Cancer Activity
In one study, the compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated that this compound significantly reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival .
Case Study 2: Metabolic Disorder Treatment
Another investigation focused on the compound's potential use in treating metabolic disorders. The study highlighted its ability to modulate glucose metabolism and improve insulin sensitivity in preclinical models. These findings suggest that it could be developed further as a therapeutic agent for conditions such as type 2 diabetes .
特性
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(19)13-11-12(3-4-14(13)16-5-1-2-6-16)23(20,21)17-7-9-22-10-8-17/h3-4,11H,1-2,5-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGCIMQYBQMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790271-13-5 |
Source
|
Record name | 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。